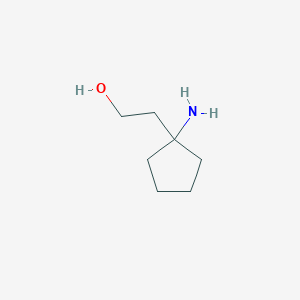

2-(1-Aminocyclopentyl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(1-aminocyclopentyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7(5-6-9)3-1-2-4-7/h9H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOJCRVFEIVJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 1 Aminocyclopentyl Ethan 1 Ol

Stereoselective Approaches to the 1-Aminocyclopentyl Moiety

The creation of the stereochemically defined 1-aminocyclopentyl unit is a critical challenge in the synthesis of 2-(1-aminocyclopentyl)ethan-1-ol. Researchers have devised several elegant solutions to control the stereochemistry of this fragment, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective amination reactions.

Enantioselective Synthesis via Chiral Auxiliaries

Chiral auxiliaries offer a reliable method for inducing stereoselectivity in the synthesis of the 1-aminocyclopentyl moiety. youtube.comnih.gov This approach involves the temporary attachment of a chiral molecule to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. youtube.com A common strategy employs a Strecker-type amino acid synthesis where a chiral amine, such as (R)-2-phenylglycinol, serves as the auxiliary. nih.gov The chiral auxiliary first reacts with a cyclopentanone (B42830) precursor to form a chiral Schiff base. Subsequent addition of a cyanide source, like trimethylsilyl (B98337) cyanide (TMSCN), proceeds in a diastereoselective manner, controlled by the steric and electronic properties of the auxiliary. nih.gov The resulting diastereomeric aminonitriles can then be separated chromatographically. Finally, removal of the chiral auxiliary, often under hydrolytic conditions, yields the desired enantioenriched 1-aminocyclopentanenitrile, which can be further elaborated to the target amino alcohol. nih.gov

Table 1: Key Steps in Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Reagents |

| 1. Auxiliary Attachment | Reaction of a cyclopentanone precursor with a chiral auxiliary to form a chiral intermediate. | Chiral amine (e.g., (R)-phenylglycinol) |

| 2. Diastereoselective Addition | Stereocontrolled addition of a nucleophile to the chiral intermediate. | Cyanide source (e.g., TMSCN) |

| 3. Diastereomer Separation | Chromatographic separation of the resulting diastereomers. | Silica gel chromatography |

| 4. Auxiliary Removal | Cleavage of the chiral auxiliary to yield the enantioenriched product. | Acid or base hydrolysis |

Asymmetric Catalysis in Cyclopentane (B165970) Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective construction of cyclic structures, including the cyclopentane ring of the 1-aminocyclopentyl moiety. nih.govnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. youtube.comyoutube.com For instance, proline-catalyzed aldol (B89426) reactions can be employed to construct chiral cyclopentane derivatives. youtube.com In this methodology, proline acts as a bifunctional catalyst, forming an enamine with a ketone substrate and activating an electrophile through hydrogen bonding. youtube.com The subsequent intramolecular reaction proceeds through a well-defined transition state, leading to the formation of a new stereocenter with high enantioselectivity. youtube.com

Another strategy involves the use of metal-based chiral catalysts. rsc.orgyoutube.com For example, chiral Lewis acids can catalyze Diels-Alder reactions to form substituted cyclohexenes, which can then be converted to cyclopentane derivatives. youtube.com The chiral catalyst coordinates to the dienophile, lowering its LUMO energy and creating a chiral environment that directs the approach of the diene, resulting in an enantioselective cycloaddition. youtube.com

Diastereoselective Control in Amine Introduction

The introduction of the amine group onto a pre-existing cyclopentane ring with control over the relative stereochemistry is another crucial aspect. Diastereoselective amination reactions can be achieved through various methods, often relying on the steric influence of existing substituents on the cyclopentane ring. One approach involves the [3+2] cyclization reaction of α,β-disubstituted (alkenyl)(methoxy)carbene complexes with methyl ketone lithium enolates, where the diastereoselectivity can be controlled by the solvent. nih.gov

Radical-mediated reactions also offer a pathway for stereoselective amination. For instance, the aminative ring-opening of cyclopropenes using an iron-aminyl radical can produce tetrasubstituted alkenyl nitriles with high stereoselectivity. nih.gov This method relies on substrate-directed radical addition and subsequent stereospecific ring-opening. nih.gov

Functionalization Strategies for the Ethan-1-ol Side Chain

Once the 1-aminocyclopentyl core is established, the next synthetic challenge is the introduction of the ethan-1-ol side chain. This is typically achieved through reductive amination pathways or nucleophilic additions to cyclic ketone precursors.

Reductive Amination Pathways to the β-Amino Alcohol Motif

Reductive amination is a widely used and versatile method for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of synthesizing this compound, this reaction can be employed to introduce the amino group and part of the side chain simultaneously. The process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org

A typical sequence would start with a cyclopentanone derivative. This ketone can react with an amino alcohol, such as ethanolamine (B43304), to form an intermediate imine or enamine, which is then reduced in situ to the desired β-amino alcohol. wikipedia.orgmdpi.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for achieving high yields and avoiding side reactions. masterorganicchemistry.com One-pot procedures where the carbonyl compound, amine, and reducing agent are combined have been developed, offering a more efficient and environmentally friendly approach. nih.gov

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH₄ | Common and effective, but can also reduce the starting carbonyl. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | More selective for the imine over the carbonyl, often used under mildly acidic conditions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

Nucleophilic Additions to Cyclic Ketones Precursors

Nucleophilic addition to a carbonyl group is a fundamental reaction in organic synthesis. masterorganicchemistry.com In the synthesis of this compound, this strategy can be used to introduce the two-carbon side chain onto a cyclopentanone precursor. organic-chemistry.orglibretexts.org A common approach involves the use of an organometallic reagent, such as a Grignard reagent or an organolithium species, containing the desired two-carbon unit. For example, the addition of vinylmagnesium bromide to a protected 1-aminocyclopentanone would generate a vinyl carbinol. Subsequent hydrogenation of the double bond would then yield the target ethan-1-ol side chain.

Alternatively, conjugate addition reactions can be employed if an α,β-unsaturated ketone precursor is used. libretexts.orglibretexts.org In this case, a nucleophile adds to the β-carbon of the unsaturated system, which can be a precursor to the ethan-1-ol side chain. libretexts.org Diorganocopper reagents are particularly effective for achieving conjugate addition. libretexts.org

Multi-Component Reactions for Concurrent Functional Group Introduction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules like this compound. rsc.orgbiosynth.comorganic-chemistry.orgnih.gov While specific MCRs for the direct synthesis of this target molecule are not extensively documented in publicly available literature, several established MCRs could theoretically be adapted for its synthesis or the synthesis of its key precursors.

One plausible approach involves a modified Ugi or Passerini reaction. rsc.orgnih.gov For instance, a four-component Ugi reaction could potentially assemble the core structure. The components could include a cyclopentanone derivative, an amine source, an isocyanide, and a carboxylic acid derivative. Subsequent chemical transformations would then be necessary to convert the resulting α-acylamino amide into the desired amino alcohol.

Another theoretical MCR strategy could be a radical-mediated three-component reaction. For example, the generation of a hydroxymethyl radical from methanol (B129727) could be added to an imine formed in situ from a cyclopentylamine (B150401) precursor and an aldehyde. chemicalbook.com This approach allows for the direct formation of the 1,2-amino alcohol moiety.

Hypothetical Multi-Component Reaction Scheme:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Key Intermediate |

| Cyclopentanone | Ammonia | Chloroacetonitrile | Lewis Acid | 1-Amino-1-cyanocyclopentane |

| 1-Aminocyclopentanecarbonitrile | Formaldehyde (B43269) | Reducing Agent | Metal Catalyst | This compound |

This table presents a hypothetical reaction sequence for illustrative purposes, as specific literature data for this compound is limited.

The primary advantage of MCRs lies in their step and atom economy, significantly reducing the number of synthetic operations and purification steps, which aligns with the principles of green chemistry.

Protecting Group Strategies for Amine and Alcohol Functionalities during Synthesis

The synthesis of this compound often necessitates the use of protecting groups to mask the reactive amine and alcohol functionalities, preventing undesired side reactions during synthetic transformations. The choice of protecting groups is crucial and depends on their stability under various reaction conditions and the ease of their selective removal.

Common Protecting Groups for Amines:

Boc (tert-butoxycarbonyl): This is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mildly acidic conditions.

Cbz (carboxybenzyl): Another common amine protecting group, removable by hydrogenolysis.

Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and often used in peptide synthesis.

Common Protecting Groups for Alcohols:

Silyl (B83357) ethers (e.g., TMS, TBDMS, TIPS): These are versatile protecting groups for alcohols, with their stability being tunable by the steric bulk of the silyl group. They are typically removed by fluoride (B91410) ions or acidic conditions.

Benzyl (B1604629) (Bn) ethers: These are stable to a wide range of reagents and are commonly removed by hydrogenolysis.

Acetals (e.g., MOM, MEM): These are often used to protect 1,2- and 1,3-diols but can also be employed for single hydroxyl groups. They are generally cleaved under acidic conditions.

An orthogonal protection strategy is often employed, where different protecting groups that can be removed under distinct conditions are used for the amine and alcohol. This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.

Illustrative Orthogonal Protection Strategy:

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

| Amine | Boc | Di-tert-butyl dicarbonate | Trifluoroacetic acid |

| Alcohol | TBDMS | tert-Butyldimethylsilyl chloride | Tetrabutylammonium fluoride |

This table provides an illustrative example of an orthogonal protection strategy that could be applied in the synthesis of this compound.

Atom Economy and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and use renewable resources. The synthesis of this compound can be made more sustainable by incorporating these principles.

Atom economy , a concept developed by Barry Trost, is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions, which generate stoichiometric byproducts.

Strategies to enhance the greenness of the synthesis of this compound include:

Catalysis: The use of catalytic reagents instead of stoichiometric ones minimizes waste. For example, catalytic hydrogenation for the reduction of a nitrile or a nitro group is more atom-economical than using metal hydrides.

Solvent Selection: Choosing greener solvents, such as water, ethanol (B145695), or supercritical fluids, can significantly reduce the environmental impact of a synthesis. Recent research has shown the feasibility of synthesizing amino alcohols in water using visible-light photocatalysis.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption.

Renewable Feedstocks: While not always feasible for this specific molecule, exploring routes that start from renewable resources is a long-term goal of green chemistry.

A catalytic, one-pot synthesis that avoids the use of protecting groups would represent the most atom-economical and green approach to this compound.

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

A direct comparative analysis of the synthetic efficiency and yields for this compound is challenging due to the limited availability of published, detailed synthetic procedures for this specific compound. However, a general comparison can be made based on the typical outcomes of different synthetic strategies.

Hypothetical Comparison of Synthetic Routes:

| Synthetic Methodology | Typical Number of Steps | Potential Overall Yield | Key Advantages | Key Disadvantages |

| Linear Synthesis with Protecting Groups | 5-8 | Low to Moderate | Well-established chemistry | Poor atom economy, multiple steps |

| Convergent Synthesis | 3-5 | Moderate to High | Increased efficiency | Requires careful planning |

| Multi-Component Reaction Approach | 1-3 (for core) | Potentially High | High step and atom economy | May require further transformations |

| Biocatalytic Synthesis | 1-2 | High | High selectivity, mild conditions | Limited substrate scope, enzyme cost |

This table provides a hypothetical and generalized comparison of different synthetic approaches. Actual yields and step counts would be highly dependent on the specific reaction conditions and substrates used.

Multi-component reactions have the potential to offer the highest efficiency in terms of step count and atom economy, although the development of a suitable MCR for this specific target may require significant research. Biocatalytic methods, using enzymes to carry out specific transformations, can provide excellent yields and enantioselectivity under mild, environmentally friendly conditions.

Ultimately, the choice of synthetic methodology will depend on a variety of factors, including the desired scale of production, cost considerations, and the availability of starting materials and reagents.

Chemical Reactivity and Transformation Mechanisms of 2 1 Aminocyclopentyl Ethan 1 Ol

Reactivity of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, enabling it to participate in a variety of chemical reactions.

The primary amine of 2-(1-aminocyclopentyl)ethan-1-ol readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, it can be alkylated by alkyl halides. Sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the properties of the parent molecule.

The reaction of the primary amine with aldehydes or ketones leads to the formation of an imine, also known as a Schiff base. libretexts.orglibretexts.org This reaction is reversible and typically acid-catalyzed. libretexts.orgmasterorganicchemistry.com The formation of the imine proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com

The resulting imine can then be reduced to a secondary amine through a process called reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot reaction is a versatile method for synthesizing substituted amines. masterorganicchemistry.comsigmaaldrich.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com Reductive amination is widely used in medicinal chemistry to create diverse amine products. sigmaaldrich.com

The primary amine functionality can act as a nucleophile in the ring-opening of strained cyclic compounds like epoxides. This reaction, often catalyzed by an acid, results in the formation of β-amino alcohols. growingscience.comrsc.org The regioselectivity of the ring-opening can be influenced by the nature of the epoxide and the reaction conditions. researchgate.net

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo a variety of transformations, including esterification, etherification, and oxidation.

Esterification of the primary alcohol can be achieved by reacting it with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comchemguide.co.uk Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used. chemguide.co.uk Etherification can be carried out under appropriate conditions to form ethers.

The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are used to selectively form the aldehyde. libretexts.org Stronger oxidizing agents, like potassium dichromate(VI) in the presence of sulfuric acid, will oxidize the primary alcohol to a carboxylic acid. libretexts.orgchemguide.co.uk The oxidation to a carboxylic acid proceeds through an aldehyde intermediate. libretexts.orglibretexts.org

Nucleophilic Substitution Reactions of Activated Alcohols

The hydroxyl group of this compound is a poor leaving group and therefore requires activation to undergo nucleophilic substitution reactions. This activation is typically achieved by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or halide. Once activated, the electrophilic carbon center becomes susceptible to attack by a wide range of nucleophiles.

Common reagents for the activation of the alcohol include:

Tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate.

Mesyl chloride (MsCl) with a base such as triethylamine (B128534) to yield a mesylate.

Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl chloride or bromide.

Following activation, the substitution reaction proceeds via an Sₙ2 mechanism, wherein a nucleophile attacks the carbon atom bearing the leaving group. The choice of nucleophile dictates the final product. For instance, reaction with sodium cyanide (NaCN) would introduce a nitrile group, which can be a precursor for carboxylic acids or amines. pearson.com The presence of the primary amine in the molecule requires careful reaction planning, often involving protection of the amine group (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile. ijcpa.in

Table 1: Examples of Nucleophilic Substitution Reactions on Activated this compound

| Activating Agent | Nucleophile | Product Structure (Post-Deprotection) |

| Tosyl chloride (TsCl) / Pyridine | Sodium Azide (NaN₃) | 2-(1-Aminocyclopentyl)ethyl azide |

| Mesyl chloride (MsCl) / Et₃N | Sodium Cyanide (NaCN) | 3-(1-Aminocyclopentyl)propanenitrile |

| Phosphorus tribromide (PBr₃) | Lithium aluminum hydride (LiAlH₄) | 1-Amino-1-ethylcyclopentane |

Note: The table represents plausible reaction outcomes based on general principles of nucleophilic substitution. The amino group is assumed to be appropriately protected during the reaction sequence.

Intramolecular Reactivity and Cyclization Pathways

The proximate amino and activated hydroxyl groups in derivatives of this compound facilitate intramolecular reactions, leading to the formation of heterocyclic structures.

Lactam and Cyclic Amine Formation from Activated Derivatives

Intramolecular cyclization is a prominent reaction pathway for activated derivatives of this compound. The primary amine can act as an internal nucleophile, attacking the electrophilic carbon of the activated ethanol (B145695) side chain. This process, an intramolecular Sₙ2 reaction, results in the formation of a spirocyclic amine. Specifically, the reaction would yield a 2-azaspiro[4.4]nonane skeleton. The reaction is often favorable due to the formation of a thermodynamically stable five-membered ring. organic-chemistry.org

Alternatively, if the ethanol side chain is first oxidized to a carboxylic acid, the resulting β-amino acid can undergo intramolecular condensation to form a β-lactam (a four-membered cyclic amide) or, more commonly, a γ-lactam (a five-membered cyclic amide) if the chain were one carbon longer. However, for the specific structure of 2-(1-aminocyclopentyl)acetic acid, cyclization would lead to the formation of a spirocyclic γ-lactam. beilstein-journals.orgorganic-chemistry.orgnih.govorganic-chemistry.org The synthesis of lactams is a significant area of organic chemistry due to their presence in many biologically active compounds. nih.gov

Table 2: Intramolecular Cyclization Products from this compound Derivatives

| Starting Derivative | Reaction Condition | Product Class |

| 2-(1-Aminocyclopentyl)ethyl tosylate | Base (e.g., NaH) | Spirocyclic Amine |

| 2-(1-Aminocyclopentyl)acetic acid | Dehydrating agent (e.g., DCC) | Spirocyclic γ-Lactam |

Transannular Interactions and Conformational Dynamics

The cyclopentane (B165970) ring is not planar and exists in various conformations, most commonly the envelope and twist forms. rsc.org In derivatives of this compound, the substituents can influence the conformational equilibrium of the ring. Transannular interactions, which are non-bonded interactions between substituents across the ring, can play a significant role.

For instance, in an aqueous environment and at physiological pH, the amino group will be protonated (-NH₃⁺). This positive charge can have electrostatic interactions with the hydroxyl group or other substituents. Computational studies and NMR spectroscopy on similar substituted cyclopentane systems have shown that such interactions can stabilize specific conformations. rsc.orgresearchgate.net The conformational dynamics, or the rate of interconversion between different conformations, can be influenced by solvent and temperature. tezu.ernet.inmdpi.com These conformational preferences are crucial as they can dictate the molecule's reactivity and its ability to bind to biological targets.

Metal-Mediated Transformations and Coordination Chemistry

The β-amino alcohol motif in this compound is an excellent scaffold for coordinating with metal ions.

Ligand Properties of the β-Amino Alcohol Scaffold

This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen of the amino group and the oxygen of the hydroxyl group. libretexts.org This chelation forms a stable five-membered ring with the metal ion. Such ligands are classified as N,O-bidentate ligands. The cyclopentyl group provides steric bulk, which can influence the geometry of the resulting metal complex and its subsequent reactivity. The stereochemistry of the cyclopentane ring can also be used to create chiral ligands for asymmetric catalysis. nih.gov

Catalytic Applications via Chelation with Transition Metals

Metal complexes derived from β-amino alcohol ligands and transition metals such as ruthenium, rhodium, iridium, and palladium are widely used as catalysts in a variety of organic transformations. derpharmachemica.com For example, chiral complexes are particularly valuable in asymmetric synthesis for reactions like transfer hydrogenation of ketones and imines, where they can induce high enantioselectivity.

The general mechanism involves the formation of a metal-hydride species which then transfers a hydride to the substrate. The chiral environment created by the ligand dictates the facial selectivity of the hydride transfer, leading to one enantiomer of the product in excess. Given the structure of this compound, its metal complexes could potentially be effective catalysts for such asymmetric reductions. researchgate.net

Table 3: Potential Catalytic Applications of Metal Complexes of this compound

| Transition Metal | Potential Catalytic Reaction | Key Feature |

| Ruthenium (Ru) | Asymmetric Transfer Hydrogenation | Formation of chiral Ru-hydride species |

| Rhodium (Rh) | Asymmetric Hydrogenation | Catalysis of C=C and C=O bond reduction |

| Iridium (Ir) | C-H Activation | Potential for functionalization of unreactive C-H bonds |

| Palladium (Pd) | Cross-Coupling Reactions | Formation of catalytically active Pd(0) species |

Mechanisms of C-C Bond Formation and Cleavage Mediated by the Compound

There is no specific information in the reviewed literature on C-C bond formation or cleavage reactions directly mediated by this compound. However, the structural elements of the molecule, a primary amine and a primary alcohol, allow for speculation on its potential, though unproven, reactivity in well-known organic reactions.

For instance, β-aminoketones, which share a structural relationship with β-amino alcohols, are known to be synthesized through Mannich-type reactions. nih.gov These reactions involve the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde (B43269) and an amine, forming a C-C bond. One could envision a scenario where a derivative of this compound, such as an N-acylated or oxidized form, might participate as a precursor in similar transformations.

Ring contraction and expansion reactions are another area where related structures are active. For example, cyclic α-diazo ketones can undergo Wolff rearrangements to achieve ring contraction, forming a new C-C bond during the subsequent trapping of the ketene (B1206846) intermediate. wikipedia.org While not directly applicable, this highlights a pathway for C-C bond manipulation in cyclic systems. Similarly, semi-pinacol rearrangements in cyclic epoxides or diols can lead to ring contraction, a key step in the synthesis of complex carbocycles. rsc.org

It is important to reiterate that these are general mechanisms for related classes of compounds, and their applicability to this compound has not been documented.

Reaction Kinetics and Thermodynamic Considerations in Derivatives

No experimental or computational data on the reaction kinetics or thermodynamic properties of this compound derivatives could be located in the searched literature.

For context, studies on other sterically hindered amines, such as 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), have investigated the kinetics of their reactions, for example, with carbonyl sulfide (B99878) (COS). researchgate.net These studies found complex reaction orders, suggesting mechanisms involving zwitterionic intermediates or termolecular single-step processes. researchgate.net The kinetic rate parameters for such reactions are typically determined using techniques like stopped-flow spectroscopy. researchgate.net

Furthermore, thermodynamic considerations are crucial in understanding the conformational preferences of related amino alcohol ligands. Molecular mechanics modeling has been used to explore the solution structures and conformational energies of ligands like N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine. nih.gov Such studies calculate the Boltzmann distribution of low-energy conformations to understand the ligand's pre-organization for metal ion coordination. nih.gov The stability of the resulting metal complexes is influenced by these thermodynamic factors. nih.gov

Without specific research on this compound, any discussion of kinetics and thermodynamics remains speculative and based on the behavior of structurally analogous, but distinct, molecules.

Applications of 2 1 Aminocyclopentyl Ethan 1 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The inherent functionalities of 2-(1-aminocyclopentyl)ethan-1-ol make it an ideal starting material for the synthesis of elaborate molecular frameworks, including polycyclic and spirocyclic systems, chiral ligands, and various heterocyclic structures.

Assembly of Polycyclic and Spirocyclic Frameworks

The cyclopentyl ring of this compound provides a rigid template upon which additional rings can be constructed, leading to the formation of complex polycyclic and spirocyclic structures. Spirocycles, in particular, are of significant interest in medicinal chemistry due to their unique three-dimensional topologies. The amino and alcohol groups of the title compound can be readily transformed into a variety of reactive intermediates, enabling their participation in ring-forming reactions. For instance, the amino alcohol can be converted into a cyclic imine, which can then undergo cycloaddition reactions to furnish spiro-heterocyclic systems.

General strategies for the synthesis of spirocyclic compounds often involve intramolecular reactions where a bifunctional starting material cyclizes upon itself. In the context of this compound, the amino and hydroxyl groups can be sequentially or concertedly engaged in reactions that lead to the formation of a new ring spiro-fused to the cyclopentane (B165970) core. While specific examples detailing the use of this compound in the synthesis of such frameworks are not extensively documented in mainstream literature, the general principles of amino alcohol chemistry strongly support its potential in this area. The synthesis of spiro-γ-lactams and other spirocyclic pyrrolidines often utilizes amino acid derivatives, highlighting a plausible synthetic pathway for the subject compound. researchgate.net

Incorporation into Chiral Ligands for Asymmetric Catalysis

Chiral 1,2-amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions. nih.gov These ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in the transformation of a prochiral substrate. The synthesis of such ligands often begins with readily available chiral amino alcohols.

Given the chiral nature of this compound (when resolved into its enantiomers), it is an attractive candidate for the development of novel chiral ligands. The amino and alcohol moieties can be readily derivatized to fine-tune the steric and electronic properties of the resulting ligand, which is crucial for achieving high catalytic activity and enantioselectivity. For example, the amino group can be acylated or alkylated, and the alcohol can be etherified or incorporated into a larger ring system, such as in the formation of widely used BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. nih.gov

While specific research detailing the application of ligands derived from this compound is emerging, the established success of structurally related amino alcohols in asymmetric synthesis underscores its significant potential. nih.gov

Table 1: Representative Chiral Amino Alcohols Used in Asymmetric Catalysis

| Chiral Amino Alcohol | Application |

| (1S,2R)-1-Amino-2-indanol | Ligand for ruthenium-catalyzed asymmetric transfer hydrogenation. |

| (1R,2S)-(-)-Norephedrine | Precursor for chiral auxiliaries and catalysts. |

| (S)-Proline | Organocatalyst for aldol (B89426) and Mannich reactions. youtube.com |

| (R)-2-Amino-1-butanol | Building block for C2-symmetric chiral ligands. |

This table presents examples of well-established chiral amino alcohols to illustrate the context in which this compound could be applied.

Construction of Heterocyclic Systems Featuring Amino Alcohol Moieties

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The 1,2-amino alcohol motif is a key structural feature in many biologically active heterocycles. The reactivity of the amino and alcohol groups in this compound allows for its direct incorporation into a variety of heterocyclic rings.

For example, condensation reactions with carbonyl compounds can lead to the formation of oxazolidine (B1195125) rings. Further reactions with dicarbonyl compounds or their equivalents can be employed to construct more complex heterocyclic systems such as pyridines and pyrazoles. orientjchem.org The cyclopentyl group can provide steric influence during these cyclization reactions, potentially controlling the regioselectivity and stereoselectivity of the process. The synthesis of diversely substituted 2-aminopyrroles through multicomponent reactions often involves amino compounds, suggesting a viable route for the utilization of this compound. nih.gov

Role in the Development of Novel Organic Reactions

Beyond its use as a structural precursor, this compound and its derivatives have the potential to play an active role in promoting chemical transformations, particularly in the burgeoning field of organocatalysis and stereocontrolled reactions.

Catalyst in Enantioselective Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. Chiral amino alcohols are a prominent class of organocatalysts, capable of activating substrates through the formation of iminium ions or enamines, or through hydrogen bonding interactions. youtube.com

The chiral variants of this compound are well-suited to act as organocatalysts. The primary amine can react with a carbonyl compound to form a chiral enamine or iminium ion intermediate, which can then participate in a variety of enantioselective transformations, such as Michael additions, aldol reactions, and alpha-functionalizations. nih.govnih.gov The adjacent hydroxyl group can play a crucial role in the catalytic cycle by participating in hydrogen bonding to orient the substrates and stabilize transition states, thereby enhancing both reactivity and enantioselectivity. nih.gov

Table 2: Examples of Organocatalytic Reactions Mediated by Amino Alcohols

| Reaction Type | Amino Alcohol Catalyst | Role of Catalyst |

| Michael Addition | Primary β-amino alcohols | Forms enamine intermediate and provides hydrogen bonding. nih.gov |

| Aldol Reaction | Proline | Forms enamine and activates electrophile via hydrogen bonding. youtube.com |

| Decarboxylative Amination | Cinchona-derived amino alcohols | Activates substrate and controls stereochemistry. nih.gov |

This table provides illustrative examples of reactions where a catalyst of the same class as this compound is employed.

Mediator in Stereocontrolled Annulations and Cycloadditions

Annulation and cycloaddition reactions are powerful methods for the construction of cyclic and polycyclic systems. libretexts.org The stereochemical outcome of these reactions can often be controlled by the use of chiral auxiliaries or catalysts. The amino alcohol functionality of this compound allows it to function as a chiral controller in such transformations.

When temporarily attached to a reactant as a chiral auxiliary, the cyclopentyl framework and the stereocenters of the amino alcohol can effectively shield one face of the molecule, directing the approach of a reagent from the less hindered side. This can lead to high levels of diastereoselectivity in annulation and cycloaddition reactions. While specific examples utilizing this compound in this capacity are still under exploration, the principles of using amino alcohol-derived auxiliaries are well-established in the synthesis of complex molecules with controlled stereochemistry. The use of aminocatalysis in [8+2] cycloadditions to form chiral cyclazines showcases the potential for amino compounds to mediate complex ring-forming reactions. researchgate.net

Utilization in Materials Science Research

In the realm of materials science, the distinct combination of a rigid alicyclic ring and reactive functional groups in this compound offers significant potential for the development of novel materials with tailored properties. Its utility as a monomer in polymer synthesis and as a foundational unit in the construction of ordered molecular assemblies is of particular interest.

Monomer for Specialty Polymer Synthesis

The presence of both an amino group and a hydroxyl group allows this compound to act as a difunctional monomer in step-growth polymerization reactions. This capability enables its incorporation into a variety of specialty polymers, such as polyamides and polyurethanes, where the cyclopentyl moiety can impart unique thermal and mechanical properties.

The polycondensation of this compound with dicarboxylic acids or their derivatives would lead to the formation of polyamides. Similarly, its reaction with diisocyanates would yield polyurethanes. researchgate.net The rigid and bulky cyclopentyl group within the polymer backbone would be expected to restrict chain mobility, potentially leading to materials with higher glass transition temperatures and enhanced thermal stability compared to analogous polymers derived from linear amino alcohols. Furthermore, the presence of both amide/urethane and hydroxyl groups along the polymer chain could enhance intermolecular hydrogen bonding, contributing to improved mechanical strength and solvent resistance. The solubility of such polyamides in lower alkanols could also be a desirable characteristic for certain applications, such as in printing inks and coatings. google.com

Table 1: Potential Specialty Polymers Derived from this compound

| Polymer Class | Co-monomer | Key Polymer Linkage | Potential Properties |

| Polyamide | Dicarboxylic acid (e.g., Adipic acid) | Amide (-CO-NH-) | Increased thermal stability, enhanced mechanical strength, potential alcohol solubility. |

| Polyurethane | Diisocyanate (e.g., Hexamethylene diisocyanate) | Urethane (-NH-CO-O-) | Improved rigidity, higher glass transition temperature, good chemical resistance. |

Scaffold for Supramolecular Assembly Studies

Supramolecular chemistry focuses on the organization of molecules into well-defined, functional structures through non-covalent interactions. The this compound molecule is an excellent candidate for use as a scaffold in such studies due to its capacity for forming multiple, directional hydrogen bonds. nih.gov

Table 2: Supramolecular Interactions of this compound

| Functional Group | Potential Non-Covalent Interactions | Role in Supramolecular Assembly |

| Primary Amine (-NH₂) | Hydrogen Bond Donor, Hydrogen Bond Acceptor | Directional control of self-assembly, formation of ordered networks. |

| Primary Alcohol (-OH) | Hydrogen Bond Donor, Hydrogen Bond Acceptor | Reinforcement of hydrogen bonding networks, influencing solubility. |

| Cyclopentyl Ring | Van der Waals Forces, Hydrophobic Interactions | Dictates molecular packing, provides structural rigidity. |

Contributions to Methodological Advancements in Organic Chemistry

The development of efficient and selective methods for the synthesis of 1,2-amino alcohols is a significant area of research in organic chemistry, as this structural motif is present in a vast number of biologically active compounds and serves as a crucial building block for further synthetic transformations. nih.gov The synthesis of this compound itself is intrinsically linked to these methodological advancements.

The construction of this molecule requires the stereocontrolled introduction of two different functional groups onto a cyclopentane core. Modern synthetic strategies, such as asymmetric transfer hydrogenation, catalytic asymmetric addition of radicals to imines, and various organocatalytic approaches, are continually being developed to access chiral 1,2-amino alcohols with high enantiomeric and diastereomeric purity. acs.orgwestlake.edu.cnorganic-chemistry.org The pursuit of efficient synthetic routes to compounds like this compound drives the innovation of new catalytic systems and reaction protocols. These advancements not only provide access to specific target molecules but also expand the general toolkit available to synthetic organic chemists for the construction of complex molecular architectures. researchgate.netthieme.descbt.com Therefore, the existence and study of such building blocks stimulate progress in the fundamental science of chemical synthesis.

Advanced Spectroscopic and Structural Characterization of 2 1 Aminocyclopentyl Ethan 1 Ol and Its Derivatives

High-Resolution NMR Spectroscopy for Conformational Analysis and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the structure of organic molecules in solution. nih.govauremn.org.br It provides detailed information about the chemical environment of individual atoms and their spatial relationships, which is essential for determining conformation and stereochemistry.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton (¹H) and carbon (¹³C) signals in the NMR spectra of a molecule like 2-(1-Aminocyclopentyl)ethan-1-ol, a suite of two-dimensional (2D) NMR experiments is employed. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds. For an aminocyclopentane derivative, COSY spectra would show correlations between adjacent protons on the cyclopentyl ring and along the ethanolamine (B43304) side chain, confirming the bonding network. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the definitive assignment of which protons are bonded to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. This is particularly useful for identifying quaternary carbons (like C1 of the cyclopentyl ring in the target molecule) and for piecing together different molecular fragments. For instance, HMBC correlations would be expected between the protons of the ethyl group and the carbons of the cyclopentyl ring.

A hypothetical table of 2D NMR correlations for this compound, based on known chemical shift ranges for similar structures, is presented below.

| Proton (¹H) | Correlated Carbon (¹³C) via HSQC | Key HMBC Correlations (¹H → ¹³C) |

| H on -CH₂-OH | C of -CH₂-OH | C1 of cyclopentyl, C of -CH₂-N |

| H on -CH₂-N | C of -CH₂-N | C1 of cyclopentyl, C of -CH₂-OH |

| Ring CH₂ protons | Corresponding ring CH₂ carbons | Adjacent ring carbons, C1 of cyclopentyl |

NOESY/ROESY for Proximity Relationships and Preferred Conformations

While COSY, HSQC, and HMBC establish the bonding framework, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about the spatial proximity of atoms, regardless of whether they are directly bonded. nih.gov These techniques are instrumental in determining the preferred conformation of flexible molecules like those containing a cyclopentane (B165970) ring, which can adopt various puckered conformations (e.g., envelope, twist). researchgate.net

By observing cross-peaks between protons that are close in space, the relative orientation of different parts of the molecule can be deduced. For example, NOESY/ROESY data could reveal whether the ethanolamine side chain is oriented pseudo-axially or pseudo-equatorially relative to the cyclopentane ring. The intensities of the NOE/ROE signals are inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of interproton distances.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.govcreative-proteomics.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For a compound with the formula C₇H₁₅NO, such as this compound, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation, and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms. For amino alcohols, common fragmentation pathways include the loss of water, cleavage of the bond adjacent to the nitrogen atom (alpha-cleavage), and cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon. researchgate.netnih.gov Analyzing these fragments helps to piece together the original structure.

A representative table of expected mass spectral fragments for a compound like this compound is shown below.

| Fragment Ion | Proposed Structure |

| [M-H₂O]⁺ | Ion resulting from the loss of a water molecule |

| [M-CH₂OH]⁺ | Ion resulting from cleavage of the C-C bond of the ethanol (B145695) group |

| [C₅H₈N]⁺ | A fragment containing the cyclopentyl ring and nitrogen after side-chain cleavage |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.gov For chiral molecules, X-ray diffraction analysis of a single crystal can determine the absolute stereochemistry, which is often challenging to establish by other means. researchgate.netdntb.gov.ua

| Crystallographic Parameter | Significance |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit of the crystal |

| Bond Lengths & Angles | Provides precise geometric data about the molecule |

| Torsion Angles | Defines the conformation of flexible parts of the molecule |

| Absolute Configuration | Determines the R/S configuration of chiral centers |

Crystal Packing and Intermolecular Interactions

No crystallographic data for this compound has been found in the reviewed literature. The determination of crystal packing and the analysis of intermolecular interactions, such as those elucidated through Hirshfeld surface analysis, are contingent on single-crystal X-ray diffraction studies. epequip.comresearchgate.net In the absence of a solved crystal structure for this compound, a detailed description of its molecular arrangement in the solid state and the specific non-covalent interactions that govern its supramolecular architecture cannot be provided. General principles suggest that, as a molecule with both hydrogen bond donors (-OH, -NH2) and acceptors (N, O), its crystal structure would likely be stabilized by a network of such interactions. mdpi.comresearchgate.net

Hydrogen Bonding Networks in the Solid State

Similarly, without experimental crystal structure data, a definitive analysis of the hydrogen bonding network in solid this compound is not possible. The presence of both primary amine and hydroxyl functional groups strongly suggests that hydrogen bonding would be a dominant feature of its solid-state structure, likely involving O-H···N, N-H···O, and N-H···N interactions, potentially leading to the formation of dimers, chains, or more complex three-dimensional networks. dntb.gov.uanih.gov Studies on related aminoalcohols have shown that they often form stable cyclic dimers through intermolecular O-H···N hydrogen bonds. nih.gov However, the specific geometry and connectivity of the hydrogen bond network for the title compound remain uncharacterized.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

A specific Fourier-Transform Infrared (FT-IR) or Raman spectrum for this compound is not available in the public domain. Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the extent of hydrogen bonding. epequip.commdpi.com For this compound, one would expect to observe characteristic vibrational bands corresponding to O-H, N-H, C-H, C-N, and C-O stretching and bending modes. The position and shape of the O-H and N-H stretching bands, typically found in the 3200-3600 cm⁻¹ region, would be particularly sensitive to hydrogen bonding, with broader and lower frequency bands indicating stronger interactions. researchgate.netnih.govnih.gov

A hypothetical table of expected vibrational frequencies for this compound is presented below based on general spectroscopic principles for similar functional groups.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (H-bonded) | 3200 - 3500 (broad) | FT-IR, Raman |

| N-H Stretch (H-bonded) | 3200 - 3500 (medium) | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 (strong) | FT-IR, Raman |

| N-H Bend | 1550 - 1650 (medium) | FT-IR |

| C-O Stretch (Primary Alcohol) | 1000 - 1075 (strong) | FT-IR |

| C-N Stretch | 1020 - 1250 (medium) | FT-IR, Raman |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration

This compound is a chiral molecule. However, no published Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) data for this compound or its derivatives could be located. These chiroptical techniques are essential for determining the enantiomeric excess and the absolute configuration of chiral molecules in solution. jasco-global.comnih.gov The determination of absolute configuration typically involves comparing the experimentally measured CD spectrum with that predicted by quantum-mechanical calculations for a known configuration (e.g., R or S). researchgate.netresearchgate.net Without experimental spectra, it is impossible to perform such an analysis for this compound.

Computational and Theoretical Investigations of 2 1 Aminocyclopentyl Ethan 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. nih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nanobioletters.com For 2-(1-Aminocyclopentyl)ethan-1-ol, DFT calculations, often using a basis set like cc-pVDZ, can be employed to determine its most stable three-dimensional structure, known as the ground state geometry. nanobioletters.com These calculations minimize the energy of the molecule by adjusting the positions of its atoms, providing precise bond lengths, bond angles, and dihedral angles.

The energetics of different conformations can also be evaluated. For instance, the orientation of the amino and hydroxyl groups relative to the cyclopentyl ring can be systematically varied to identify the lowest energy conformer. The combination of DFT calculations with experimental data from techniques like Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can lead to a comprehensive characterization of the molecule's structure. nanobioletters.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.54 | 104.5 | - |

| C-N | 1.47 | - | - |

| C-O | 1.43 | - | - |

| C-C-N | - | 110.2 | - |

| C-C-O | - | 109.8 | - |

| H-N-C | - | 112.0 | - |

| H-O-C | - | 108.5 | - |

| N-C-C-O | - | - | 65.0 (gauche) |

Note: This data is illustrative and based on typical values for similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in predicting a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is likely to be localized on the nitrogen atom of the amino group due to the presence of the lone pair of electrons. youtube.com The LUMO, on the other hand, would be distributed among the antibonding orbitals. A Molecular Electrostatic Potential (MEP) map can further visualize the electron density distribution, highlighting the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. nanobioletters.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | 2.1 |

| HOMO-LUMO Gap | 11.6 |

Note: This data is for illustrative purposes.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the cyclopentyl ring and the side chain of this compound means it can adopt various conformations. Understanding these conformations is crucial as they can influence the molecule's biological activity and physical properties.

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a system of atoms. unipa.it By performing energy minimization, the most stable conformations (local and global minima) on the potential energy surface can be identified. The potential energy surface is a mathematical landscape that relates the energy of a molecule to its geometry. For the cyclopentyl ring, common conformations include the "envelope" and "twist" forms. The orientation of the aminoethanol side chain adds further complexity to the conformational landscape.

To explore the full range of possible conformations, more advanced techniques like Monte Carlo simulations and Molecular Dynamics (MD) simulations are employed. mdpi.com Monte Carlo methods generate random conformations and accept or reject them based on their energy.

Molecular Dynamics simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, simulating their movement over time. mdpi.commdpi.com This provides a dynamic picture of the molecule's behavior and allows for the exploration of different conformational states and the transitions between them. By analyzing the trajectory of an MD simulation, the relative populations of different conformers at a given temperature can be determined.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry can be used to study the mechanisms of chemical reactions involving this compound. researchgate.net By calculating the energies of reactants, products, and, crucially, the transition states, the feasibility and pathways of a reaction can be predicted.

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. DFT calculations can be used to locate the geometry and energy of the transition state for a given reaction. acs.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For example, in the synthesis of amino alcohols, computational studies can elucidate the transition state structures for reactions like the ring-opening of epoxides by amines. researchgate.net These calculations can help rationalize the observed stereoselectivity of such reactions. nih.gov

IRC Calculations for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) calculations are a fundamental tool in computational chemistry to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. This allows for a detailed understanding of the reaction mechanism.

For the synthesis of this compound, which can be prepared through the reductive amination of a suitable keto-alcohol or the reduction of a corresponding nitrile, IRC calculations would elucidate the precise geometric changes and energy profile along the reaction coordinate. The synthesis often involves the reaction of cyclopentylmethanol with formaldehyde (B43269) and ammonia.

The process of an IRC calculation begins with the optimization of the transition state geometry. From this saddle point on the potential energy surface, the IRC path is followed in both forward and backward directions to identify the connected reactants and products. This provides a clear picture of the molecular transformations occurring during the synthesis.

Illustrative Example of an IRC Calculation for a Key Synthesis Step:

Consider the nucleophilic attack of an amine on a carbonyl group, a key step in one possible synthesis route. An IRC calculation would start from the transition state of this addition and trace the path to the formation of the tetrahedral intermediate. The calculation would provide data on the bond distances and angles at each point along the reaction path, as well as the corresponding energy.

| Parameter | Reactants | Transition State | Product (Intermediate) |

| C=O bond length (Å) | 1.23 | 1.35 | 1.43 |

| C-N bond length (Å) | > 3.0 | 1.95 | 1.47 |

| Relative Energy (kcal/mol) | 0 | 15.2 | -5.8 |

| Note: The data in this table is illustrative for the nucleophilic addition step and not based on specific experimental or calculated values for this compound. |

Activation Energy Barriers and Rate Constants

The activation energy (Ea) is the minimum energy required for a reaction to occur, and it is a critical factor in determining the reaction rate. Computational methods, such as Density Functional Theory (DFT), are commonly used to calculate these energy barriers. The rate constant (k) can then be estimated using transition state theory, which incorporates the activation energy.

For the synthesis of this compound, the calculation of activation energy barriers for different potential synthetic routes can help in identifying the most efficient pathway. For instance, in a reductive amination pathway, the formation of a carbinolamine intermediate is a crucial step. nih.gov The activation energy for this step, as well as the subsequent dehydration to an imine or enamine, would be of significant interest.

The reaction kinetics can be complex, potentially involving zwitterionic intermediates or termolecular mechanisms, especially in aqueous solutions. researchgate.net Computational studies can help to unravel these complexities by modeling the reaction under different conditions.

Illustrative Table of Calculated Activation Energies for a Hypothetical Synthesis:

| Reaction Step | Calculated Activation Energy (Ea) (kcal/mol) |

| Nucleophilic attack of amine on carbonyl | 12.5 |

| Proton transfer to form carbinolamine | 5.2 |

| Dehydration of carbinolamine | 20.1 |

| Note: This data is hypothetical and serves to illustrate the type of information obtained from such calculations. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are essential for the characterization of molecules. nih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is a valuable tool for structure elucidation. nih.gov Methods like DFT, often combined with a suitable basis set, can provide accurate predictions of ¹H and ¹³C NMR spectra. sharif.edu These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. Recent advancements using machine learning and graph neural networks have shown promise in improving the accuracy of these predictions. nih.govnih.gov

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound:

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 (CH₂) | 63.2 | H on C1 (2H) | 3.65 |

| C2 (CH₂) | 40.5 | H on C2 (2H) | 1.58 |

| C(cyclopentyl, quat.) | 58.9 | H on C(cyclopentyl, adjacent to quat.) (4H) | 1.62 |

| C(cyclopentyl) | 24.1 | H on C(cyclopentyl, other) (4H) | 1.51 |

| C(aminomethyl) | 50.3 | H on C(aminomethyl) (2H) | 2.75 |

| NH₂ (2H) | 1.85 | ||

| OH (1H) | 2.50 | ||

| Note: These values are illustrative and based on typical chemical shifts for similar functional groups. Actual values may vary. |

Vibrational Frequencies: Infrared (IR) spectroscopy is another key technique for identifying functional groups in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which can then be compared with experimental IR spectra. These calculations are typically performed at the same level of theory as the geometry optimization.

Illustrative Predicted Vibrational Frequencies for Key Functional Groups:

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching | 3350 |

| N-H | Stretching | 3300, 3280 |

| C-H (aliphatic) | Stretching | 2950-2850 |

| N-H | Bending | 1620 |

| C-O | Stretching | 1050 |

| C-N | Stretching | 1150 |

| Note: This data is for illustrative purposes and represents typical frequency ranges for these functional groups. |

Ligand-Binding Studies and Chelation Behavior with Metal Centers

The presence of both an amino group and a hydroxyl group in this compound suggests its potential as a bidentate ligand capable of forming stable complexes with metal ions. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can act as donor atoms, forming a five-membered chelate ring with a metal center. This chelation can enhance the stability of the metal complex compared to monodentate ligands.

Computational studies can be employed to investigate the binding affinity and coordination geometry of this ligand with various metal ions. nih.gov These studies can predict the stability constants of the complexes, which is a measure of the strength of the ligand-metal interaction. Factors such as the nature of the metal ion, the solvent, and the pH can significantly influence the chelation behavior. The study of similar amino-alcohol ligands has shown that pre-organization of the ligand is an important factor in determining the stability of the resulting metal complexes.

Transition metals are often used in catalysis, and understanding the chelation of ligands like this compound is important for designing new catalysts. umich.edu

Illustrative Table of Predicted Stability Constants (log K) with Various Metal Ions:

| Metal Ion | Predicted log K₁ | Predicted log K₂ |

| Cu(II) | 8.5 | 6.2 |

| Ni(II) | 6.8 | 4.5 |

| Zn(II) | 5.1 | 3.8 |

| Co(II) | 4.9 | 3.5 |

| Cd(II) | 4.3 | 3.1 |

| Note: These values are hypothetical and intended to illustrate the expected trend in stability constants for a bidentate amino-alcohol ligand with common transition metal ions. |

Derivatization and Functionalization Strategies for Enhanced Chemical Utility of 2 1 Aminocyclopentyl Ethan 1 Ol

Synthesis of Stereoisomers and Diastereomers for Comparative Studies

The presence of a chiral center at the C1 position of the cyclopentyl ring and another potential chiral center at the alcohol-bearing carbon of the ethanol (B145695) moiety means that 2-(1-aminocyclopentyl)ethan-1-ol can exist as multiple stereoisomers. The synthesis and comparative biological evaluation of these stereoisomers are crucial for understanding structure-activity relationships (SAR).

Asymmetric synthesis is the most direct approach to obtaining enantiomerically pure stereoisomers. This can be achieved through several established methods:

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as enantiopure amino acids or cyclopentane (B165970) derivatives, can set the stereochemistry early in the synthetic sequence.

Asymmetric Catalysis: The use of chiral catalysts, such as those based on transition metals like rhodium, ruthenium, or iridium, can facilitate enantioselective hydrogenations or other transformations to introduce the desired stereocenters. For instance, asymmetric hydrogenation of a suitable enamine or imine precursor could yield the desired chiral amine.

Resolution of Racemates: In cases where a racemic mixture is synthesized, chiral resolving agents can be employed to separate the enantiomers. This often involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by crystallization.

The synthesis of diastereomers can be accomplished by controlling the relative stereochemistry between the two chiral centers. This often involves diastereoselective reactions, where the existing stereocenter on the cyclopentyl ring directs the stereochemical outcome of the formation of the second stereocenter on the side chain.

A comparative study of the synthesized stereoisomers and diastereomers would involve detailed spectroscopic analysis (e.g., NMR, X-ray crystallography) to confirm their absolute and relative configurations, followed by biological assays to determine their differential effects on target receptors or enzymes.

Introduction of Additional Chiral Centers for Modular Synthesis

Introducing additional chiral centers into the this compound scaffold allows for the creation of a diverse library of compounds with increased structural complexity. This modular approach is highly valuable in drug discovery for exploring a wider chemical space and optimizing ligand-receptor interactions.

Strategies for introducing new chiral centers can be varied:

Alkylation of the Amine: The nitrogen atom can be alkylated with chiral electrophiles, introducing a new stereocenter adjacent to the amine.

Modification of the Hydroxyl Group: The alcohol can be used as a handle for further reactions. For example, it can be oxidized to a ketone, which can then undergo asymmetric reduction or addition of a chiral nucleophile to generate a new stereocenter.

Functionalization of the Cyclopentyl Ring: If the cyclopentyl ring itself is further functionalized, new chiral centers can be introduced. This could involve stereoselective epoxidation, dihydroxylation, or other ring-opening reactions of a suitable precursor.

The modular nature of these synthetic strategies allows for the systematic variation of the stereochemistry at each new chiral center, providing a powerful tool for fine-tuning the biological activity of the resulting molecules.

Selective Functionalization of Amine vs. Alcohol Moieties

The presence of both a primary amine and a primary alcohol in this compound presents a synthetic challenge due to their similar reactivity. Selective functionalization of one group while leaving the other intact is essential for controlled derivatization.

Protecting Group Strategies: The most common approach involves the use of orthogonal protecting groups.

Amine Protection: The amine is typically more nucleophilic than the alcohol and can be selectively protected under mild conditions. Common amine protecting groups include carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy), which are stable to a wide range of reaction conditions but can be removed selectively.

Alcohol Protection: Once the amine is protected, the alcohol can be functionalized. If subsequent reactions require the amine to be deprotected and reacted while the alcohol remains protected, an alcohol protecting group such as a silyl (B83357) ether (e.g., TBDMS, TIPS) or a benzyl (B1604629) ether can be employed.

Reaction Condition Control: In some cases, selectivity can be achieved by carefully controlling the reaction conditions.

pH Control: The nucleophilicity of the amine is highly dependent on the pH. At low pH, the amine is protonated and non-nucleophilic, allowing for selective reactions at the alcohol.

Catalyst Choice: Certain catalysts may show a preference for one functional group over the other. For example, some acylation catalysts may favor the amine under specific conditions.

The following table summarizes common selective functionalization reactions:

| Functional Group to be Modified | Reagent/Reaction | Protecting Group on Other Moiety |

| Amine | Acylation (e.g., with acid chlorides, anhydrides) | None (often reacts selectively) or Alcohol protection (e.g., silyl ether) |

| Amine | Reductive Amination | Alcohol protection (e.g., benzyl ether) |

| Amine | Sulfonylation (e.g., with sulfonyl chlorides) | Alcohol protection (e.g., silyl ether) |

| Alcohol | Etherification (e.g., Williamson ether synthesis) | Amine protection (e.g., Boc, Cbz) |

| Alcohol | Esterification (e.g., Fischer esterification, DCC coupling) | Amine protection (e.g., Boc, Cbz) |

| Alcohol | Oxidation (e.g., with PCC, Swern oxidation) | Amine protection (e.g., Boc, Cbz) |

Exploration of Bioisosteric Replacements (from a synthetic perspective)

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar steric and electronic properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile.

From a synthetic perspective, the exploration of bioisosteric replacements for the functional groups of this compound would involve the synthesis of analogues where the amine or alcohol is replaced.

Replacements for the Hydroxyl Group:

Thiols: The corresponding thiol can be synthesized from the alcohol via activation (e.g., as a tosylate or mesylate) followed by displacement with a sulfur nucleophile.

Amides: The alcohol can be oxidized to a carboxylic acid (after appropriate protection of the amine), which can then be converted to a primary or secondary amide.

Fluorine: Deoxyfluorination reactions can replace the hydroxyl group with a fluorine atom, which can significantly alter the compound's electronic properties and metabolic stability.

Replacements for the Amine Group:

Hydroxylamines: The amine could potentially be replaced with a hydroxylamine (B1172632) group through specialized synthetic routes.

Amides: The amine can be acylated to form various amides, which are common bioisosteres for amines in drug design.

Design and Synthesis of Macrocyclic and Oligomeric Derivatives

The bifunctional nature of this compound makes it an attractive building block for the synthesis of macrocycles and oligomers.

Macrocyclization:

Intramolecular Cyclization: By introducing reactive functionalities at both the amine and alcohol termini of a longer chain derivative, intramolecular cyclization can lead to the formation of macrocycles. This could involve, for example, an amide bond formation between a terminal carboxylic acid and the amine, or an ether linkage formed via an intramolecular Williamson ether synthesis.

Ring-Closing Metathesis (RCM): If both ends of a precursor molecule are functionalized with terminal alkenes, RCM using a Grubbs catalyst can be a powerful method for forming macrocyclic structures.

Oligomerization:

Polyamides and Polyesters: The molecule can be used as a monomer in polymerization reactions. For example, self-condensation could in principle lead to the formation of a polyamide-ether oligomer. Alternatively, co-polymerization with other bifunctional monomers (e.g., diacids, diols) could produce a variety of polyesters and polyamides with the this compound unit incorporated into the polymer backbone.

The design of these larger structures would be guided by the desired application, whether it be for creating novel host-guest systems, developing new materials with specific properties, or generating constrained peptides for therapeutic purposes. The synthetic challenge lies in controlling the regioselectivity and stereoselectivity of the bond-forming reactions to produce well-defined macrocyclic or oligomeric products.

Future Research Directions and Unexplored Avenues in 2 1 Aminocyclopentyl Ethan 1 Ol Chemistry

Development of Novel Stereoselective Synthetic Routes

The synthesis of chiral amino alcohols is a significant area of research due to their prevalence in pharmaceuticals and bioactive compounds. frontiersin.orgnih.gov Future work on 2-(1-Aminocyclopentyl)ethan-1-ol should focus on developing novel and efficient stereoselective synthetic methods. Current strategies often involve multi-step processes or suffer from limitations in substrate scope. westlake.edu.cn

Key areas for development include:

Asymmetric Catalysis: The use of chiral catalysts, such as dirhodium catalysts, has shown promise in achieving high enantiomeric excess in the synthesis of related cyclopentyl β-amino esters. Further exploration of various chiral metal complexes and organocatalysts could lead to highly efficient and selective syntheses of specific stereoisomers of this compound. alfa-chemistry.com The development of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines represents a promising new approach for synthesizing chiral β-amino alcohols. westlake.edu.cn

Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a green and highly selective alternative for the synthesis of chiral amino alcohols. frontiersin.orgnih.gov Developing specific enzymes tailored for the asymmetric reductive amination of a suitable keto-alcohol precursor could provide a direct and environmentally friendly route to enantiopure this compound.

Chiral Resolution: For racemic mixtures, the development of efficient chiral resolution techniques is crucial. nih.gov This could involve the use of chiral stationary phases in chromatography or the formation of diastereomeric salts with chiral resolving agents.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, broad substrate scope. | Development of novel chiral ligands and metal catalysts. westlake.edu.cnalfa-chemistry.com |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Engineering of specific enzymes (e.g., AmDHs) for the target molecule. frontiersin.orgnih.gov |

| Chiral Resolution | Access to both enantiomers from a racemic mixture. | Design of efficient chiral stationary phases and resolving agents. nih.gov |

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely dictated by its amino and hydroxyl functional groups. solubilityofthings.com Future research should delve into unconventional reactivity patterns to expand its synthetic utility.